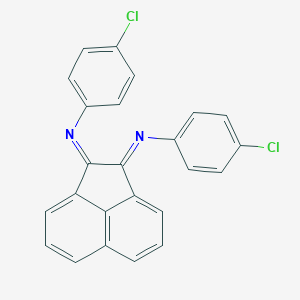
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been studied extensively in the field of scientific research. This compound is also known as bis(4-chlorophenyl)-1,2-acenaphthylenediamine and has a molecular formula of C30H20Cl2N2. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. The compound has been found to have various applications in the field of chemistry, including its use as a catalyst and in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the organic substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. It has been found to have low skin and eye irritation potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is its effectiveness as a catalyst in organic reactions. It has been found to be a highly efficient and selective catalyst, which can lead to high yields of the desired products. However, one of the limitations of the compound is its relatively high cost, which can make it less accessible for some researchers.
Future Directions
There are several future directions for research on benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. One area of research could be the development of new and more efficient methods for the synthesis of the compound. Another area of research could be the exploration of its potential applications in other fields, such as the development of new materials or the treatment of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. Its effectiveness as a catalyst in organic reactions has made it a valuable tool for researchers in the field of chemistry. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
Synthesis Methods
The synthesis of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a multi-step process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-chloroaniline with 1,2-acenaphthylenequinone in the presence of a catalyst such as copper(II) sulfate pentahydrate. This reaction results in the formation of an intermediate compound, which is then further reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The final product obtained is benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'].
Scientific Research Applications
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] has been extensively studied for its potential applications in the field of scientific research. One of the main areas of research has been in the development of new catalysts for organic reactions. The compound has been found to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
properties
CAS RN |
153531-53-4 |
|---|---|
Molecular Formula |
C24H14Cl2N2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-N,2-N-bis(4-chlorophenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C24H14Cl2N2/c25-16-7-11-18(12-8-16)27-23-20-5-1-3-15-4-2-6-21(22(15)20)24(23)28-19-13-9-17(26)10-14-19/h1-14H |
InChI Key |
IYZLYUBKTGIZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)

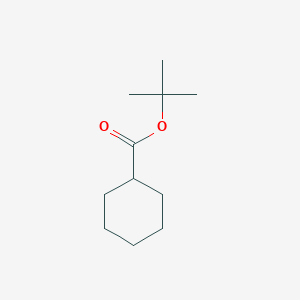


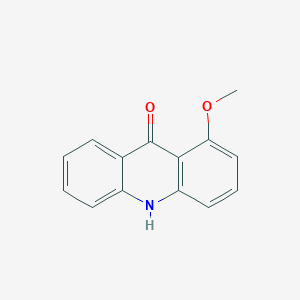

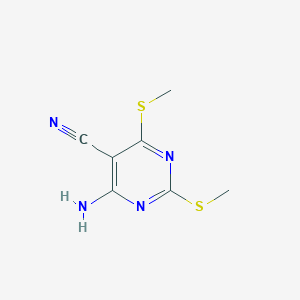
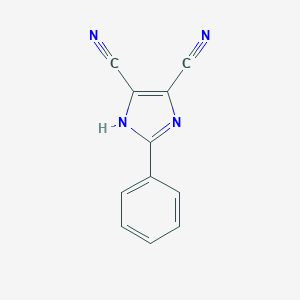

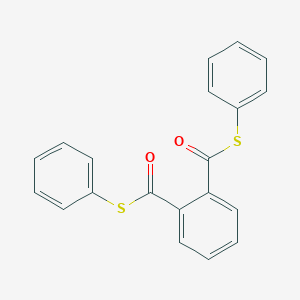
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)